tert-Butyl 5-amino-2-hydroxynicotinate
Description
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-4-6(11)5-12-8(7)13/h4-5H,11H2,1-3H3,(H,12,13) |
InChI Key |
MZARITLEWXVDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CNC1=O)N |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction Route
A common approach to obtain the 5-amino substituent is through nitration of a protected 2-hydroxynicotinic acid derivative, followed by reduction of the nitro group to an amino group.
Nitration Step:
The starting compound, often a protected 2-hydroxynicotinate or a suitable precursor with a protecting group on the hydroxyl (e.g., tert-butyl or other groups), undergoes nitration using a nitrate source such as nitric acid, sodium nitrate, or potassium nitrate in the presence of an acid like hydrochloric acid, sulfuric acid, or trifluoroacetic acid. This step selectively introduces a nitro group at the 5-position due to electronic and steric effects of the substituents and protecting groups.
The process is carefully controlled to avoid temperature spikes and impurity formation, often by using a mixture of nitrate sources and acids to moderate reactivity and improve yield.Reduction Step:
The nitro compound is then reduced to the corresponding amine using suitable reducing agents such as iron in hydrochloric acid, tin(II) chloride, sodium hydrosulfite, titanium(III) chloride, zinc with ammonium chloride, zinc with hydrazine hydrate, or Raney nickel catalysts. The choice of reducing agent depends on the scale, desired purity, and reaction conditions.
This step yields the 5-amino-2-hydroxynicotinate derivative with the tert-butyl ester intact if previously installed or installed afterward.
This two-step nitration-reduction process is well-documented for similar compounds and is adaptable for tert-butyl 5-amino-2-hydroxynicotinate synthesis.
Esterification to Form tert-Butyl Ester
The carboxylic acid group of 5-amino-2-hydroxynicotinic acid is converted to the tert-butyl ester to improve solubility and stability.
- Direct Esterification:
The acid can be reacted with tert-butanol under acidic catalysis (e.g., sulfuric acid, trifluoroacetic acid) at reflux temperatures to form the tert-butyl ester. - Use of tert-Butyl Chloride or tert-Butyl Triflate:
Alternatively, tert-butyl esters can be formed by reacting the acid or its salt with tert-butyl chloride or tert-butyl triflate under basic or neutral conditions. - Protection-Deprotection Strategies:
Sometimes, the hydroxyl group is protected during esterification to prevent side reactions, using protecting groups such as silyl ethers, which are removed after ester formation.
Data Table: Summary of Key Preparation Parameters
Research Findings and Process Optimization
- Use of mixed nitrate sources and acids improves nitration selectivity and reduces temperature spikes, making the process scalable for industrial production.
- Isolation of the amino compound as acid addition salts enhances purity and stability, minimizing degradation impurities.
- Catalysts such as ammonium vanadate, tin chloride, or cobalt acetate can be used in oxidation steps if required during intermediate transformations.
- Hydroxyl protection strategies are important to avoid side reactions during esterification or nitration steps.
- Alternative methods involving methylation and regioselective ortho-substitution have been reported for related nicotinic acid derivatives, which may be adapted for this compound synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-2-hydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of tert-Butyl 5-nitro-2-oxonicotinate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted nicotinates depending on the substituent introduced.
Scientific Research Applications
tert-Butyl 5-amino-2-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-hydroxynicotinate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, tert-butyl 5-amino-2-hydroxynicotinate is compared to three analogous compounds:
2.1. Ethyl 5-Amino-2-Hydroxynicotinate
- Structural Difference : Ethyl ester instead of tert-butyl ester.
- Reactivity : Ethyl esters are generally more labile under basic conditions compared to tert-butyl esters, which require strong acids (e.g., trifluoroacetic acid) for cleavage. This makes the tert-butyl variant more stable in basic reaction environments .
- Solubility: Ethyl esters typically exhibit higher solubility in polar solvents (e.g., ethanol or water) due to reduced steric hindrance.
2.2. 5-Amino-2-Hydroxynicotinic Acid
- Structural Difference : Free carboxylic acid instead of an ester.
- Acidity: The free acid has a pKa ~3.5 (carboxylic acid) and ~9.5 (pyridine nitrogen), whereas the tert-butyl ester neutralizes the carboxylic acid’s acidity, simplifying handling in non-aqueous syntheses.
- Applications : The free acid is prone to undesired side reactions (e.g., dimerization), limiting its utility in multi-step syntheses compared to the tert-butyl-protected form .
2.3. tert-Butyl 5-Nitro-2-Hydroxynicotinate
- Structural Difference: Nitro group at the 5-position instead of amino.
- Reactivity: The nitro group is electron-withdrawing, reducing the nucleophilicity of the pyridine ring. In contrast, the amino group enhances electrophilic substitution reactivity.
- Reduction Potential: The nitro group can be reduced to an amine, making tert-butyl 5-nitro-2-hydroxynicotinate a precursor to the amino derivative under catalytic hydrogenation conditions .
Data Tables: Key Properties and Reactivity
| Property | This compound | Ethyl 5-Amino-2-Hydroxynicotinate | 5-Amino-2-Hydroxynicotinic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 238.3 | 196.2 | 154.1 |
| Solubility in DMSO | High | Moderate | Low |
| Ester Cleavage Conditions | TFA, 0°C | NaOH, RT | N/A |
| Thermal Stability | Stable up to 150°C | Stable up to 100°C | Decomposes above 80°C |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of tert-butyl 5-amino-2-hydroxynicotinate, and what experimental design principles are critical?
- Methodological Answer : Employ factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a 2<sup>k</sup> factorial design can efficiently screen variables affecting yield . Computational tools like density functional theory (DFT) or reaction path simulations (e.g., using quantum chemical calculations) can predict favorable reaction pathways and transition states, reducing trial-and-error experimentation .
Q. What spectroscopic and chromatographic techniques are essential for characterizing tert-butyl 5-amino-2-hydroxynicotinate?
- Methodological Answer :
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry and functional group integrity. For hydroxyl and amino protons, deuterated DMSO may resolve exchange broadening.
- HPLC-MS : Pair reversed-phase HPLC with high-resolution mass spectrometry to verify purity and molecular ion peaks.
- FT-IR : Identify key functional groups (e.g., carbonyl stretching at ~1700 cm<sup>−1</sup> for the tert-butyl carbamate).
- Document all experimental parameters (e.g., solvent, column type, ionization mode) to ensure reproducibility .
Q. How should tert-butyl 5-amino-2-hydroxynicotinate be stored to prevent degradation during long-term studies?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis of the tert-butoxycarbonyl (Boc) group. Pre-cool solvents like acetonitrile or DMF before dissolution to avoid exothermic decomposition .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of tert-butyl 5-amino-2-hydroxynicotinate synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to map potential energy surfaces and identify intermediates.
- Kinetic Modeling : Apply microkinetic models to simulate concentration profiles of reactants and intermediates under varying conditions.
- Machine Learning : Train models on analogous heterocyclic systems (e.g., pyridine derivatives) to predict regioselectivity or side reactions .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?
- Methodological Answer :
- Cross-Validation : Compare results with structurally similar compounds (e.g., tert-butyl-protected aminonicotinates) to identify artifacts or solvent effects .
- Dynamic Effects : Investigate temperature-dependent NMR to detect conformational exchange or hydrogen bonding.
- Statistical Validation : Apply NIH guidelines for preclinical research to ensure adequate sample size and replicate measurements .
Q. What advanced purification techniques are recommended for isolating tert-butyl 5-amino-2-hydroxynicotinate from complex reaction mixtures?
- Methodological Answer :
- Membrane Separation : Use nanofiltration or ultrafiltration to remove low-molecular-weight byproducts.
- Preparative SFC : Supercritical fluid chromatography with CO2/co-solvent systems enhances resolution of polar analogs.
- Crystallization Screening : Employ high-throughput platforms to identify optimal solvent/anti-solvent pairs for polymorph control .
Q. How can isotopic labeling (e.g., <sup>15</sup>N or <sup>13</sup>C) be utilized to study the metabolic stability of this compound?
- Methodological Answer :
- Synthetic Incorporation : Introduce labeled isotopes during Boc protection or aminonicotinate ring formation.
- Tracing Studies : Use LC-MS/MS to monitor labeled metabolites in in vitro hepatocyte assays, correlating degradation pathways with structural modifications .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing tert-butyl 5-amino-2-hydroxynicotinate?
- Methodological Answer :
- Detailed Reporting : Follow Beilstein Journal guidelines to document reaction stoichiometry, purification gradients, and instrument calibration .
- Open Data : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with standardized metadata.
- Preclinical Checklists : Adhere to NIH statistical guidelines for experimental replication and outlier analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
